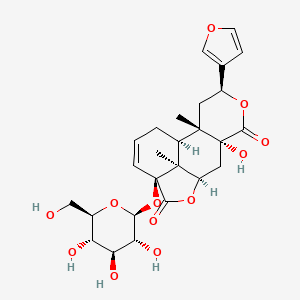

epi-fibrauretinoside A

Description

Epi-fibrauretinoside A is a furanoditerpenoid glycoside isolated from the stems of Fibraurea tinctoria, a plant traditionally used in Southeast Asian medicine . Structurally, it belongs to the clerodane diterpenoid family, characterized by a fused furan ring system and glycosidic side chains. Its stereochemical configuration distinguishes it from its non-epimerized counterpart, fibrauretinoside A, with a distinct hydroxyl group orientation at the C-12 position . While its biological activities remain understudied, related compounds from Fibraurea tinctoria exhibit antidiabetic, antioxidant, and cytochrome P450 inhibitory properties .

Properties

CAS No. |

960506-34-7 |

|---|---|

Molecular Formula |

C26H32O12 |

Molecular Weight |

536.5 g/mol |

IUPAC Name |

(1S,2S,4S,7R,9R,12S,16S)-4-(furan-3-yl)-7-hydroxy-2,16-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadec-13-ene-6,11-dione |

InChI |

InChI=1S/C26H32O12/c1-23-8-13(12-5-7-34-11-12)36-21(31)25(23,33)9-16-24(2)15(23)4-3-6-26(24,22(32)37-16)38-20-19(30)18(29)17(28)14(10-27)35-20/h3,5-7,11,13-20,27-30,33H,4,8-10H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,20-,23-,24-,25-,26+/m0/s1 |

InChI Key |

WNOWXHZXFDFPBC-IWQLRFKPSA-N |

Isomeric SMILES |

C[C@@]12C[C@H](OC(=O)[C@]1(C[C@@H]3[C@@]4([C@H]2CC=C[C@]4(C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C6=COC=C6 |

Canonical SMILES |

CC12CC(OC(=O)C1(CC3C4(C2CC=CC4(C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)C)O)C6=COC=C6 |

Origin of Product |

United States |

Preparation Methods

The preparation of epi-fibrauretinoside A involves the extraction and isolation from the stems of Fibraurea tinctoria. The process typically includes the following steps:

Extraction: The stems are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Fractionation: The crude extract is subjected to fractionation using techniques like liquid-liquid extraction or column chromatography.

Chemical Reactions Analysis

Epi-fibrauretinoside A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: This compound can undergo substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Scientific Research Applications

Chemistry: It serves as a model compound for studying the reactivity and properties of furanoditerpenoids.

Mechanism of Action

The mechanism of action of epi-fibrauretinoside A involves its interaction with cytochrome P450 3A4. This enzyme is responsible for the metabolism of various drugs and xenobiotics. This compound inhibits the activity of cytochrome P450 3A4 by binding to its active site, thereby reducing the enzyme’s ability to metabolize substrates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Fibraurea tinctoria

Epi-fibrauretinoside A shares a core furanoditerpenoid skeleton with several compounds isolated from the same plant:

Functional Comparison with Bioactive Compounds

CYP3A4 Inhibition

- Palmatine and jatrorrhizine (protoberberine alkaloids from Fibraurea tinctoria) show potent CYP3A4 inhibition (IC50 = 0.9 µM and 2.1 µM, respectively) .

- This compound: No reported CYP3A4 activity, but its glycosylation may reduce membrane permeability compared to alkaloids .

Antiparasitic Activity

Antioxidant Potential

- Berberine and palmatine from Fibraurea tinctoria demonstrate strong antioxidant activity via free radical scavenging .

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing the structural identity of epi-fibrauretinoside A, and how can researchers validate their findings?

- Methodological Answer : The structural elucidation of this compound typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). X-ray crystallography is critical for confirming stereochemistry. Validation requires cross-referencing spectral data with published literature and ensuring purity via HPLC-UV/ELSD. For reproducibility, experimental parameters (e.g., solvent, temperature) must align with prior studies .

Q. How should researchers design experiments to assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Stability studies should test this compound under stressors like heat (40–60°C), humidity (75% RH), acidic/alkaline pH, and light exposure. Use LC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls (e.g., inert atmosphere) to isolate degradation pathways. Document deviations from established protocols to troubleshoot inconsistencies .

Q. What in vitro bioactivity assays are most suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor-binding assays) relevant to the compound’s hypothesized mechanism. Use dose-response curves (IC50/EC50) with positive/negative controls (e.g., known inhibitors). Validate results with orthogonal assays (e.g., cell viability vs. apoptosis markers) to minimize false positives. Report statistical power and replicate counts to ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct a meta-analysis to compare protocols and identify confounding variables. Validate findings using standardized reference materials and collaborative inter-laboratory studies. Computational docking studies can also help reconcile divergent mechanistic hypotheses .

Q. What strategies optimize the total synthesis of this compound while minimizing side reactions?

- Methodological Answer : Employ retrosynthetic analysis to identify high-yield intermediates. Use protecting groups (e.g., TBS, Boc) for sensitive functional groups and optimize reaction conditions (e.g., solvent polarity, catalysts) via Design of Experiments (DoE). Monitor reaction progress with TLC/GC-MS and employ orthogonal purification techniques (e.g., flash chromatography, preparative HPLC) to isolate desired products. Document failed attempts to refine synthetic pathways .

Q. How should researchers design a pharmacokinetic study to evaluate this compound’s bioavailability and metabolite profile?

- Methodological Answer : Use a crossover study design in animal models with intravenous and oral administration. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS. Employ compartmental modeling (e.g., non-linear mixed-effects) to calculate AUC, Cmax, and half-life. Identify metabolites using high-resolution mass spectrometry and compare with in silico predictions (e.g., CYP450 enzyme profiling) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

- Methodological Answer : Use non-linear regression (e.g., log-logistic models) to calculate LD50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include survival curves and histopathological scoring tables. Address outliers via Grubbs’ test and report confidence intervals to enhance reproducibility .

Q. How can researchers ensure reproducibility when scaling up this compound extraction from natural sources?

- Methodological Answer : Standardize plant material sourcing (e.g., voucher specimens), extraction solvents, and equipment (e.g., Soxhlet vs. supercritical CO2). Document batch-to-batch variability using chemometric tools (e.g., PCA of HPLC fingerprints). Publish raw data (e.g., NMR spectra, chromatograms) in supplemental materials for peer validation .

Tables for Key Methodological Comparisons

Table 1 : Comparison of Analytical Techniques for Structural Validation

Table 2 : Common Pitfalls in Bioactivity Studies and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.